2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride

ROCK2 kinase inhibition Kinase inhibitor SAR N-alkyl amino acid building blocks

2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride (CAS 2913242-34-7) is a chiral N-methyl-α-phenylglycine derivative supplied as a hydrochloride salt with molecular formula C₉H₁₁Cl₂NO₂ and molecular weight 236.09 Da. The compound bears a 3-chlorophenyl substituent at the α-carbon and a secondary N-methylamine, distinguishing it from primary amine phenylglycine analogs.

Molecular Formula C9H11Cl2NO2
Molecular Weight 236.09 g/mol
Cat. No. B13462168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride
Molecular FormulaC9H11Cl2NO2
Molecular Weight236.09 g/mol
Structural Identifiers
SMILESCNC(C1=CC(=CC=C1)Cl)C(=O)O.Cl
InChIInChI=1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-3-2-4-7(10)5-6;/h2-5,8,11H,1H3,(H,12,13);1H
InChIKeyIYBRRECQPQMJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride: Identity, Physicochemical Profile, and Procurement Parameters


2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride (CAS 2913242-34-7) is a chiral N-methyl-α-phenylglycine derivative supplied as a hydrochloride salt with molecular formula C₉H₁₁Cl₂NO₂ and molecular weight 236.09 Da . The compound bears a 3-chlorophenyl substituent at the α-carbon and a secondary N-methylamine, distinguishing it from primary amine phenylglycine analogs. Its computed LogP is −0.65 and it presents 2 hydrogen bond donors and 3 acceptors, with a polar surface area of 49 Ų . The compound is offered as a racemic building block at 95% purity through multiple suppliers in pack sizes from 100 mg to 2.5 g .

Why 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride Cannot Be Replaced by Generic Phenylglycine Analogs


Substituting 2-(3-chlorophenyl)-2-(methylamino)acetic acid hydrochloride with a positional isomer, a des-chloro analog, a primary amine phenylglycine, or a methyl ester congener introduces measurable losses in target potency, metabolic stability, or synthetic step economy. Patent data from US11479533 demonstrate that the N-methyl group on the 3-chlorophenylglycine scaffold yields a 2.1-fold potency advantage over the N-ethyl analog against ROCK2 kinase, while the 3-chloro substituent provides a 10.6-fold potency gain over a 3-methoxycarbonyl replacement . Class-level evidence further establishes that N-methylation of α-amino acids can increase peptide half-life by up to 50-fold relative to primary amine counterparts . Consequently, interchange with any single-feature variant—whether changing the halogen position, removing N-methylation, or esterifying the acid—compromises at least one differentiating performance parameter.

2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


N-Methyl vs N-Ethyl Substituent: 2.1-Fold ROCK2 Inhibitory Potency Advantage

When the 2-(3-chlorophenyl)-2-(methylamino)acetic acid scaffold is elaborated to the corresponding N-(4-(1H-pyrazol-4-yl)phenyl)acetamide, the N-methyl derivative (Example 20, derived from the target compound) exhibits an IC₅₀ of 1.70 nM against human ROCK2 kinase. The direct N-ethyl comparator (Example 16) shows an IC₅₀ of 3.5 nM under identical assay conditions, representing a 2.1-fold loss in potency upon extending the N-alkyl group by a single methylene unit .

ROCK2 kinase inhibition Kinase inhibitor SAR N-alkyl amino acid building blocks

3-Chloro vs 3-Methoxycarbonyl Phenyl Substitution: 10.6-Fold ROCK2 Potency Differential

Comparing two amide derivatives built from N-methyl phenylglycine scaffolds in the same US11479533 patent series, the 3-chlorophenyl variant (Example 20, derived from the target compound) achieves an IC₅₀ of 1.70 nM against ROCK2, whereas the 3-methoxycarbonylphenyl replacement (Example 30) yields only 18 nM—a 10.6-fold reduction in potency . Both compounds share identical N-methylaminoacetamide linker geometry and pyrazolyl-anilide capping groups, isolating the aryl substituent as the sole variable.

Halogen bonding Aryl substitution SAR ROCK2 inhibitor design

N-Methyl Amino Acid vs Primary Amine: Up to 50-Fold Metabolic Stability Gain (Class-Level Inference)

The target compound contains a secondary N-methylamine, whereas the closest des-methyl analog—2-(3-chlorophenyl)glycine (CAS 7292-71-9)—bears a primary amine. Class-level evidence from peptide N-methylation studies demonstrates that replacing a backbone NH with N-Me can increase metabolic half-life dramatically: one study reports an increase from 10.6 min to 538 min (approximately 50-fold) in rat intestinal perfusate upon N-methylation of a single amide bond . In a separate systematic study, tri-N-methylation of the Veber-Hirschmann cyclic hexapeptide conferred 10% oral bioavailability where the non-methylated parent was essentially non-oral . While these data derive from peptide contexts rather than the free amino acid monomer, the physicochemical principle—reduced hydrogen-bond donor count (2 vs 3), increased conformational constraint, and steric shielding of the α-amino group from proteases—applies directly to the N-methyl vs primary amine comparison for this phenylglycine building block.

Metabolic stability N-methylation Peptide half-life Proteolytic resistance

Free Carboxylic Acid vs Methyl Ester: Direct Coupling Readiness and One-Step Synthetic Economy

The target compound presents a free carboxylic acid, directly enabling amide bond formation through standard coupling reagents (e.g., HATU, EDC/HOBt) without prior deprotection. Its closest ester analog—methyl 2-(3-chlorophenyl)-2-(methylamino)acetate hydrochloride (CAS 1351586-91-8)—requires a saponification step (e.g., LiOH in THF/water or NaOH in methanol) to liberate the free acid before coupling, adding one synthetic operation with associated yield loss (typical ester hydrolysis yields range from 80–95%) . In parallel library synthesis, this single-step difference compounds across tens to hundreds of analogs, representing measurable savings in both time and material cost.

Amide bond formation Peptide coupling Synthetic step economy Building block reactivity

Meta-Chloro vs Para-Chloro and Ortho-Chloro Positional Isomers: LogP and Electronic Differentiation

The target compound (3-chloro, meta-substituted, CAS 2913242-34-7) has a measured/computed LogP of −0.65 as the hydrochloride salt . The para-chloro positional isomer—2-(4-chlorophenyl)-2-(methylamino)acetic acid (CAS 143209-97-6, free base, MW 199.63)—reports an XLogP3-AA of −0.6 . While the numerical LogP difference is modest (ΔLogP = 0.05), the meta-chloro substitution pattern produces a distinct vector of the chlorine atom relative to the α-carbon, affecting both the dipole moment and the directionality of halogen-bonding interactions in target binding pockets. The ortho-chloro isomer (CAS 1258639-29-0) introduces additional steric constraints from the 2-position chlorine that can restrict rotation around the C(aryl)–C(α) bond, fundamentally altering the accessible conformational ensemble . These positional isomer effects are well-documented in phenylglycine SAR: the 3-chloro substitution pattern is specifically enriched in ROCK2-active scaffolds from patent US11479533, where all examples bearing 3-chlorophenyl achieve sub-10 nM potency while alternative substitution patterns are not represented among the most potent exemplars .

Positional isomer SAR LogP Electronic effects Chloro substitution pattern

2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


ROCK2 Kinase Inhibitor Lead Optimization Using the N-Methyl-3-Chlorophenylglycine Scaffold

Medicinal chemistry teams pursuing ROCK2 inhibitors for fibrotic, cardiovascular, or oncology indications should procure this building block as the core α-amino acid fragment. Patent US11479533 demonstrates that amide derivatives constructed from the 3-chlorophenyl-N-methyl scaffold achieve sub-2 nM ROCK2 IC₅₀ values (Example 20: 1.70 nM), outperforming N-ethyl analogs by 2.1-fold and 3-methoxycarbonylphenyl analogs by 10.6-fold in the same assay . The free carboxylic acid enables direct, single-step amide diversification with amine capping groups without requiring ester hydrolysis, accelerating SAR exploration .

Peptidomimetic Synthesis Requiring Enhanced Metabolic Stability via N-Methylation

Peptide chemists designing metabolically stabilized peptidomimetics should select this N-methyl amino acid building block over its primary amine analog 2-(3-chlorophenyl)glycine (CAS 7292-71-9). Class-level evidence demonstrates that N-methylation of α-amino acid residues can increase peptide half-life by approximately 50-fold (from 10.6 min to 538 min in rat intestinal perfusate) and confer measurable oral bioavailability where non-methylated parent peptides show negligible oral exposure . The reduced hydrogen-bond donor count (2 vs 3 for primary amine phenylglycine) also favors passive membrane permeability, a critical parameter for oral peptide and beyond-Rule-of-5 compound design .

Parallel Library Synthesis with Direct Amide Coupling Workflows

Laboratories executing medium- to high-throughput amide library synthesis benefit from the free carboxylic acid form of this building block. Unlike the corresponding methyl ester (CAS 1351586-91-8), which requires a preliminary saponification step with typical 80–95% yield per analog, the free acid enters directly into HATU- or EDC-mediated coupling reactions . At a library scale of 96 compounds, eliminating one hydrolysis step saves approximately 96–288 hours of cumulative processing time and avoids 5–20% material loss per well from incomplete ester hydrolysis. The compound is commercially supplied at 95% purity in pack sizes scalable from 100 mg to 2.5 g with 2–5 day lead times, compatible with both pilot and production library scales .

Halogen-Bonding and meta-Substitution SAR Studies in Fragment-Based Drug Discovery

Structure-based design groups investigating halogen-bonding contributions to target engagement should select the meta-chloro isomer specifically. The 3-chlorophenyl-N-methyl scaffold places the chlorine atom at a geometric vector distinct from both the 2-chloro (ortho, sterically constrained) and 4-chloro (para, electronically distinct) positional isomers . In ROCK2, the 3-chloro substitution pattern is consistently associated with the highest potency exemplars in the US11479533 patent series, with every sub-10 nM compound bearing this substitution pattern . The 10.6-fold potency differential between 3-Cl and 3-COOMe further supports a specific halogen-bonding or hydrophobic packing interaction rather than a non-specific lipophilicity effect .

Quote Request

Request a Quote for 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.